molecular formula C17H13ClN2O3S B11672869 (5E)-5-(3-chloro-4-hydroxy-5-methoxybenzylidene)-2-(phenylamino)-1,3-thiazol-4(5H)-one

(5E)-5-(3-chloro-4-hydroxy-5-methoxybenzylidene)-2-(phenylamino)-1,3-thiazol-4(5H)-one

Cat. No.: B11672869
M. Wt: 360.8 g/mol
InChI Key: KYHLHALXRRGNDS-NTEUORMPSA-N
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Description

(5E)-5-(3-chloro-4-hydroxy-5-methoxybenzylidene)-2-(phenylamino)-1,3-thiazol-4(5H)-one is a synthetic organic compound that belongs to the class of thiazolone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-(3-chloro-4-hydroxy-5-methoxybenzylidene)-2-(phenylamino)-1,3-thiazol-4(5H)-one typically involves the condensation of appropriate benzaldehyde derivatives with thiosemicarbazide under acidic or basic conditions. The reaction may proceed through the formation of an intermediate Schiff base, which then cyclizes to form the thiazolone ring.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenolic hydroxyl group, leading to the formation of quinones or other oxidized products.

    Reduction: Reduction reactions may target the imine or thiazolone moiety, resulting in the formation of amines or reduced thiazolone derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, or ceric ammonium nitrate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic or neutral conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines.

Scientific Research Applications

Chemistry

In chemistry, (5E)-5-(3-chloro-4-hydroxy-5-methoxybenzylidene)-2-(phenylamino)-1,3-thiazol-4(5H)-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

Biologically, thiazolone derivatives have been studied for their antimicrobial, antifungal, and anticancer properties. This compound may exhibit similar activities and could be investigated for potential therapeutic applications.

Medicine

In medicine, the compound’s potential as a drug candidate can be explored, particularly for diseases where thiazolone derivatives have shown efficacy, such as bacterial infections or cancer.

Industry

Industrially, the compound may find applications in the development of new materials, agrochemicals, or as intermediates in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (5E)-5-(3-chloro-4-hydroxy-5-methoxybenzylidene)-2-(phenylamino)-1,3-thiazol-4(5H)-one likely involves interactions with specific molecular targets, such as enzymes or receptors. The phenolic hydroxyl group and the thiazolone ring may play crucial roles in binding to these targets, leading to the modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-5-(3-chloro-4-hydroxybenzylidene)-2-(phenylamino)-1,3-thiazol-4(5H)-one
  • (5E)-5-(4-hydroxy-3-methoxybenzylidene)-2-(phenylamino)-1,3-thiazol-4(5H)-one
  • (5E)-5-(3-chloro-4-hydroxybenzylidene)-2-(methylamino)-1,3-thiazol-4(5H)-one

Uniqueness

The uniqueness of (5E)-5-(3-chloro-4-hydroxy-5-methoxybenzylidene)-2-(phenylamino)-1,3-thiazol-4(5H)-one lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C17H13ClN2O3S

Molecular Weight

360.8 g/mol

IUPAC Name

(5E)-5-[(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]-2-phenylimino-1,3-thiazolidin-4-one

InChI

InChI=1S/C17H13ClN2O3S/c1-23-13-8-10(7-12(18)15(13)21)9-14-16(22)20-17(24-14)19-11-5-3-2-4-6-11/h2-9,21H,1H3,(H,19,20,22)/b14-9+

InChI Key

KYHLHALXRRGNDS-NTEUORMPSA-N

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=C/2\C(=O)NC(=NC3=CC=CC=C3)S2)Cl)O

Canonical SMILES

COC1=C(C(=CC(=C1)C=C2C(=O)NC(=NC3=CC=CC=C3)S2)Cl)O

Origin of Product

United States

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